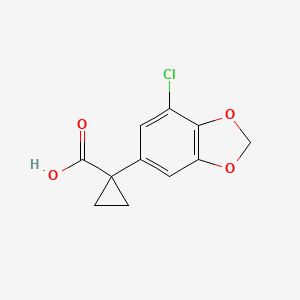
1-(7-Chloro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a 1,3-dioxaindan moiety
Preparation Methods
The synthesis of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-1,3-dioxaindan-5-yl derivatives.
Cyclopropanation: The key step involves the cyclopropanation of the intermediate compound to introduce the cyclopropane ring.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid: This compound shares a similar structure but differs in the presence of an acetic acid group instead of a cyclopropane ring.
(7-chloro-1,3-dioxaindan-5-yl)methanamine: This compound contains a methanamine group instead of a carboxylic acid group.
The uniqueness of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClO4 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
1-(7-chloro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c12-7-3-6(11(1-2-11)10(13)14)4-8-9(7)16-5-15-8/h3-4H,1-2,5H2,(H,13,14) |
InChI Key |
CWIRUFZXQCNXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=C(C(=C2)Cl)OCO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















